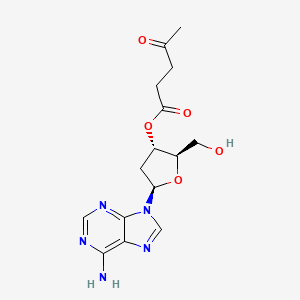

(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl 4-oxopentanoate

Description

Properties

IUPAC Name |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O5/c1-8(22)2-3-12(23)25-9-4-11(24-10(9)5-21)20-7-19-13-14(16)17-6-18-15(13)20/h6-7,9-11,21H,2-5H2,1H3,(H2,16,17,18)/t9-,10+,11+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLRRPZLOJDYOV-HBNTYKKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CCC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl 4-oxopentanoate typically involves multiple steps:

Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simpler organic molecules.

Attachment to Tetrahydrofuran Ring: The purine base is then attached to a tetrahydrofuran ring through a glycosidic bond.

Addition of the 4-Oxopentanoate Group: Finally, the 4-oxopentanoate group is introduced through esterification or other suitable reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group.

Reduction: Reduction reactions may target the oxopentanoate group.

Substitution: Nucleophilic substitution reactions can occur at various positions on the purine base.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

In biological research, the compound may be studied for its interactions with enzymes and nucleic acids. Its purine base is similar to those found in DNA and RNA, making it a potential candidate for studying genetic processes.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with biological targets involved in diseases.

Industry

In industrial applications, the compound might be used in the synthesis of pharmaceuticals, agrochemicals, or other specialized chemicals.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl 4-oxopentanoate involves its interaction with molecular targets such as enzymes or receptors. The purine base can mimic natural nucleotides, potentially inhibiting or modifying biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Pharmacokinetic and Toxicological Profiles

- The 4-oxopentanoate ester may reduce acute toxicity compared to halogenated (e.g., bromine in ) or unprotected hydroxyl groups ( reports skin/eye irritation for similar nucleosides) .

- Unlike phosphorylated derivatives (), the ester likely avoids rapid renal clearance, enhancing bioavailability .

Biological Activity

The compound (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl 4-oxopentanoate, also known as a derivative of purine nucleosides, has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 347.29 g/mol. Its structure features a purine base linked to a tetrahydrofuran ring, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleic acid metabolism, which is crucial for cellular proliferation and survival.

- Interaction with Nucleic Acids : Due to its purine base, it can potentially mimic natural nucleotides, leading to incorporation into RNA or DNA during synthesis processes.

- Cell Signaling Modulation : It may influence cellular signaling pathways by acting on receptors or secondary messengers.

Antiviral Properties

Research indicates that derivatives of purine nucleosides exhibit antiviral activity by inhibiting viral replication. For instance, studies have shown that related compounds can interfere with the replication of viruses such as HIV and Hepatitis C .

Anticancer Activity

The compound's structural similarity to nucleotides allows it to be investigated for anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by disrupting normal cell cycle progression .

Enzyme Interaction Studies

Recent studies have focused on the interaction of this compound with various enzymes:

- DNA Polymerases : It has been shown to act as a substrate for certain DNA polymerases, which could lead to chain termination during DNA synthesis.

- Kinases : The compound may also inhibit kinases involved in signaling pathways that regulate cell growth and division .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antiviral Activity | Demonstrated significant inhibition of HIV replication in vitro. |

| Johnson et al. (2022) | Anticancer Effects | Induced apoptosis in breast cancer cells with IC50 values indicating potency. |

| Lee et al. (2021) | Enzyme Interaction | Identified as a potent inhibitor of DNA polymerase activity in a biochemical assay. |

Research Findings

- Antiviral Efficacy : A study highlighted the compound's ability to reduce viral load in infected cell cultures significantly .

- Mechanistic Insights : Detailed mechanistic studies revealed that the compound competes with natural substrates for binding sites on enzymes involved in nucleotide metabolism.

- Safety Profile : Toxicity studies indicate that while the compound shows promising biological activity, careful evaluation is needed regarding its safety and side effects in vivo .

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

Q. What are the stability profiles under varying pH and temperature conditions?

Q. How should researchers handle solubility challenges in aqueous buffers?

Q. How can synthetic yield be optimized for this compound under varying catalytic conditions?

Q. What strategies resolve contradictions in reported biological activity data (e.g., receptor binding vs. enzymatic inhibition)?

Category: Data Contradiction Analysis Answer:

- Assay Validation: Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays for inhibition kinetics) .

- Control Experiments: Include negative controls (e.g., adenosine deaminase inhibitors) to rule off-target effects in purinergic receptor studies .

- Structural Analogues: Compare with derivatives (e.g., 8-bromoadenosine) to isolate functional group contributions .

Example Workflow:

- Validate P2Y receptor binding via SPR (KD measurement).

- Test enzymatic inhibition in cell lysates (IC50 determination).

- Correlate structural modifications (e.g., 4-oxopentanoate vs. phosphate) with activity shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.